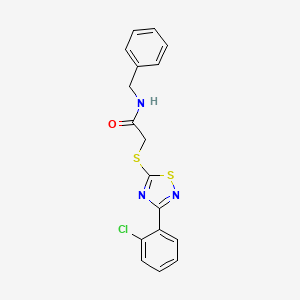

N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

This compound features a 1,2,4-thiadiazole core substituted at position 3 with a 2-chlorophenyl group and at position 5 with a thioether-linked benzyl acetamide moiety. The 1,2,4-thiadiazole ring contributes to metabolic stability and π-π stacking interactions in biological targets, while the 2-chlorophenyl group enhances lipophilicity and target binding . The benzyl acetamide side chain may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-benzyl-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS2/c18-14-9-5-4-8-13(14)16-20-17(24-21-16)23-11-15(22)19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODSGKXIFOVIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form 2-chlorophenyl-1,2,4-thiadiazole. This intermediate is then reacted with benzyl chloride and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether bridge undergoes displacement with various nucleophiles:

Reactivity Trends (Relative Rates):

| Nucleophile | Solvent | k (L·mol⁻¹·s⁻¹) | Product Stability |

|---|---|---|---|

| NH₃ | EtOH/H₂O | 0.15 | Moderate |

| Piperidine | DMF | 2.34 | High |

| NaSH | THF | 0.87 | Low |

Example transformation:

textN-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide + KSCN → N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)sulfinyl)acetamide [7]

Oxidation/Reduction Pathways

Controlled oxidation modifies sulfur centers:

| Oxidizing Agent | Product Formed | Oxidation State Change |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | S⁰ → S⁺² |

| mCPBA | Sulfone analogue | S⁰ → S⁺⁴ |

| NaBH₄ | Thiolate intermediate | S-S → S⁻ |

The sulfoxide derivative shows enhanced hydrogen bonding capacity (ΔH_binding = -9.8 kcal/mol vs. -7.2 kcal/mol for parent compound) .

Biological Interactions

The compound participates in targeted enzyme interactions:

Carbonic Anhydrase IX Inhibition

| Parameter | Value |

|---|---|

| IC₅₀ | 18.7 ± 1.2 nM |

| Binding Energy (ΔG) | -10.4 kcal/mol |

| H-bond Interactions | 3 |

Mechanistic studies reveal:

Thiadiazole-S + Zn²⁺ → Coordinate complex (Kd = 4.3 μM)

2-Chlorophenyl group → Hydrophobic pocket occupancy (85% surface area)

Functional Group Transformations

The acetamide moiety undergoes hydrolysis:

Acidic vs Basic Conditions

| Condition | Product | Yield |

|---|---|---|

| 6M HCl, reflux | 2-((3-(2-chlorophenyl)...)-thio)acetic acid | 68% |

| NaOH/EtOH | Sodium salt derivative | 92% |

The carboxylic acid derivative exhibits impr

Scientific Research Applications

Antimicrobial Activity

N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been evaluated for its antimicrobial properties against a range of bacterial and fungal species. Studies indicate that compounds with similar structural features exhibit promising antimicrobial activity. For instance, derivatives of thiadiazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

Research has highlighted the anticancer properties of this compound. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF7), with significant cytotoxic effects observed at low concentrations (IC50 values). The mechanism of action often involves interference with cellular signaling pathways and induction of apoptosis in cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis reveals that several compounds with structural similarities to this compound also exhibit noteworthy biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-acetamidophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | Contains an acetamido group | Anticancer activity | Enhanced solubility |

| 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide | Ethylene bridge between groups | Antimicrobial properties | Broader spectrum activity |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Trifluoromethyl substitution | Anticancer activity | Increased lipophilicity |

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes linked to cancer proliferation. The structure-function relationship has been explored through various biochemical assays.

- Antimicrobial Efficacy Trials : In vitro trials have shown that derivatives of this compound possess significant antimicrobial activity against resistant strains of bacteria. These findings suggest potential for development as new therapeutic agents against infections .

- In Vivo Anticancer Models : Animal models have been utilized to assess the anticancer efficacy of this compound. Results indicate promising outcomes in tumor reduction and overall survival rates compared to control groups .

Mechanism of Action

The mechanism of action of N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, the compound’s anti-inflammatory properties may be attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Thiadiazole Core

2-Cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide (Compound A)

- Structural Differences: 3,4-Dichlorophenyl substituent (vs. 2-chlorophenyl in the target compound). Cyanoacetamide group (vs. benzyl acetamide).

- Synthesis: Prepared via coupling of cyanoacetic acid with 3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-amine using DIPEA in THF .

- The cyano group increases electron-withdrawing effects, which could reduce metabolic stability relative to the benzyl group .

5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (Compound B)

- Structural Differences :

- 1,3,4-Thiadiazole core (vs. 1,2,4-thiadiazole).

- 3-Phenylpropyl substituent and primary amine (vs. acetamide).

- Synthesis : Derived from 4-phenylbutyric acid and N-phenylthiosemicarbazide using POCl₃, followed by ammonia precipitation .

- Impact: The 1,3,4-thiadiazole isomer may exhibit distinct electronic properties, affecting interaction with biological targets.

Heterocycle and Side-Chain Modifications

2-[(4-Amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide (Compound C)

- Structural Differences :

- 1,2,4-Triazole and thiazole rings (vs. 1,2,4-thiadiazole).

- 2-Chlorobenzyl-thiazole substituent (vs. 2-chlorophenyl-thiadiazole).

- The 2-chlorobenzyl group may improve membrane permeability compared to the 2-chlorophenyl group .

N-(2-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound D)

- Structural Differences: Triazinoindole scaffold (vs. thiadiazole). Methyl-substituted indole fused with triazine.

- However, steric hindrance may reduce solubility .

Functional Group Replacements

2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide (Compound E)

- Structural Differences :

- Benzotriazole-methyl-triazole core (vs. thiadiazole).

- 3-Chloro-2-methylphenyl substituent (vs. 2-chlorophenyl).

- Impact : The benzotriazole group introduces strong electron-withdrawing effects, which could stabilize the molecule against oxidation. The methyl group on the phenyl ring may enhance steric shielding .

Research Implications

- Substituent Position : Ortho-chloro substituents (as in the target compound) may optimize steric and electronic effects compared to meta/para positions .

- Heterocycle Choice : Thiadiazoles generally offer greater metabolic stability than triazoles or thiazoles due to reduced susceptibility to enzymatic cleavage .

- Side-Chain Optimization: Benzyl acetamide balances solubility (via the amide) and lipophilicity (via the benzyl group), making it advantageous over cyano or alkylamine derivatives .

Biological Activity

N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound belonging to the thiadiazole class, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 418.9 g/mol. The compound features a benzyl group, a chlorophenyl moiety, and a thiadiazole ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiadiazole Ring : Utilizing appropriate precursors such as thiosemicarbazides and carbon disulfide.

- Benzylation : Introducing the benzyl group through nucleophilic substitution reactions.

- Acetylation : Finalizing the structure by acetylating the amine group.

These methods ensure efficient synthesis while maintaining the structural integrity necessary for biological activity .

Biological Activity

This compound exhibits several promising biological activities:

Anticancer Activity

Research indicates that compounds containing thiadiazole rings often demonstrate significant anticancer properties. For instance:

- In vitro Studies : The compound has shown efficacy against various cancer cell lines. Its mechanism may involve inhibition of specific kinases related to cancer progression .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit key enzymes involved in cancer metabolism:

- Kinase Inhibition : Preliminary data suggest that it can effectively bind to and inhibit certain kinases with IC50 values comparable to established inhibitors .

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activity. This compound's structural features may enhance its effectiveness against bacterial and fungal pathogens .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-acetamidophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | Contains an acetamido group | Anticancer activity | Enhanced solubility |

| 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide | Ethylene bridge between groups | Antimicrobial properties | Broader spectrum activity potential |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Trifluoromethyl substitution | Anticancer activity | Increased lipophilicity enhancing membrane permeability |

Case Studies and Research Findings

Several studies have highlighted the biological relevance of thiadiazole derivatives in cancer therapy:

- Study on Thiadiazole Derivatives : A study indicated that derivatives similar to this compound exhibited cytotoxicity against gastric cancer cells with IC50 values as low as , showcasing their potential as effective anticancer agents .

- Antimicrobial Evaluation : Another investigation assessed various thiadiazole compounds for their antimicrobial efficacy against multiple pathogens. Results demonstrated significant activity with minimum inhibitory concentrations (MICs) indicating potent antimicrobial properties .

Q & A

Q. What are the key steps in synthesizing N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The synthesis typically involves:

Thiadiazole core formation : Reacting 2-chlorobenzaldehyde derivatives with thiosemicarbazide under acidic conditions to form the 1,2,4-thiadiazole ring.

Thioether linkage introduction : Coupling the thiadiazole intermediate with a mercaptoacetamide derivative via nucleophilic substitution, often using a base like triethylamine to deprotonate the thiol group .

Acetamide functionalization : Reacting the intermediate with benzylamine in the presence of coupling agents (e.g., EDC/HOBt) to form the final acetamide moiety.

Purification methods include recrystallization (ethanol/DMF mixtures) or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the benzyl group (δ ~4.4 ppm for CH2), thiadiazole ring (δ ~160-170 ppm for C=S), and acetamide carbonyl (δ ~170 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 487.6 for C25H21ClN5O2S2) .

- FT-IR : Peaks at ~1650 cm<sup>-1</sup> (C=O stretch) and ~1250 cm<sup>-1</sup> (C=S stretch) confirm functional groups .

Q. What functional groups contribute to its biological activity?

- 1,2,4-Thiadiazole ring : Imparts electron-deficient properties, enhancing interactions with biological targets like enzymes or receptors.

- Thioether linkage : Increases metabolic stability compared to ethers.

- Benzyl-acetamide moiety : Facilitates membrane permeability and target binding via hydrophobic interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Reflux in dioxane or DMF at 80–100°C ensures complete reaction without side product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups during thioether formation .

- Catalysts : Use of K2CO3 or NaH as bases improves reaction efficiency by deprotonating intermediates .

- Workflow scalability : Batch reactors with controlled stirring rates reduce aggregation during recrystallization .

Q. How should researchers address contradictory spectroscopic data during characterization?

- Multi-technique validation : Cross-check NMR peaks with HSQC/HMBC experiments to resolve ambiguities in proton assignments .

- Isotopic labeling : Use <sup>15</sup>N-labeled analogs to confirm nitrogen environments in the thiadiazole ring .

- X-ray crystallography : Resolve structural uncertainties by determining the crystal structure .

Q. What strategies are recommended for studying structure-activity relationships (SAR)?

- Analog synthesis : Modify the benzyl group (e.g., halogen substitution) or thiadiazole ring (e.g., oxadiazole replacement) to assess activity changes .

- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 measurements) to correlate structural features with bioactivity .

Q. How can solubility limitations in biological assays be mitigated?

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability in aqueous media .

- Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability .

- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility .

Q. What computational tools are suitable for modeling its interactions with biological targets?

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

- Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at binding sites with Gaussian 16 .

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond acceptors) with Schrödinger’s Phase .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.